REACTION_SMILES
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[CH2:12]([Li:13])[CH2:14][CH2:15][CH3:16].[CH2:17]1[CH:18]([C:26](=[O:27])[O:28][CH3:29])[CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][c:25]21.[CH3:1][P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7].[CH3:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40].[CH3:41][C:42](=[O:43])[OH:44].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1.[PH:8](=[O:9])([O-:10])[O-:11]>>[CH2:1]([P:2]([O:3][CH3:4])([O:5][CH3:6])=[O:7])[C:26]([CH:18]1[CH2:17][c:25]2[c:20]([cH:21][cH:22][cH:23][cH:24]2)[CH2:19]1)=[O:27]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1Cc2ccccc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(C)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[PH]([O-])[O-]
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Name
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Type
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product
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Smiles
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COP(=O)(CC(=O)C1Cc2ccccc2C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |